![molecular formula C10H10Cl2N2O3 B2411174 methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate CAS No. 1808821-75-1](/img/structure/B2411174.png)
methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dichloropyridinyl group attached to a formamido-propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate typically involves the following steps:
Formation of the Dichloropyridinyl Intermediate: This step involves the chlorination of pyridine to introduce chlorine atoms at the 3 and 6 positions.
Amidation Reaction: The dichloropyridinyl intermediate is then reacted with an appropriate amine to form the formamido derivative.
Esterification: The final step involves the esterification of the formamido derivative with methyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the formamido group to an amine.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate has several scientific research applications, including:
Medicinal Chemistry: This compound may be studied for its potential as a drug candidate, particularly for its ability to interact with biological targets such as enzymes or receptors.
Agrochemicals: It may be used as a precursor for the synthesis of herbicides, insecticides, or fungicides.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dichloropyridinyl group may facilitate binding to specific sites, while the formamido-propanoate moiety can participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R)-2-[(3-chloropyridin-2-yl)formamido]propanoate: Similar structure but with only one chlorine atom.
Ethyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (2R)-2-[(3,6-dichloropyridin-2-yl)amino]propanoate: Similar structure but with an amino group instead of a formamido group.
Uniqueness
Methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate is unique due to the presence of both the dichloropyridinyl and formamido-propanoate moieties, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
methyl (2R)-2-[(3,6-dichloropyridine-2-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c1-5(10(16)17-2)13-9(15)8-6(11)3-4-7(12)14-8/h3-5H,1-2H3,(H,13,15)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSBDGCLYRJHQN-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-amino-5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide](/img/structure/B2411093.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)
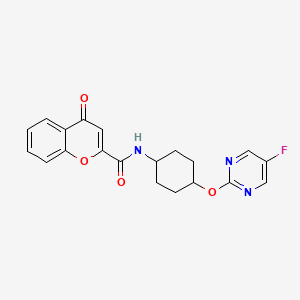
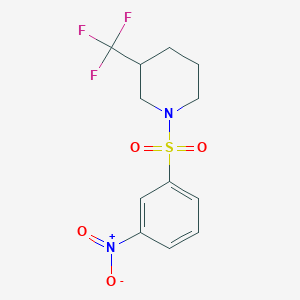
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)
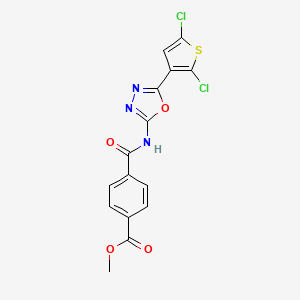
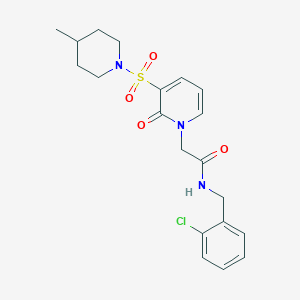
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)
![N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-nitrobenzamide](/img/structure/B2411108.png)
![tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)
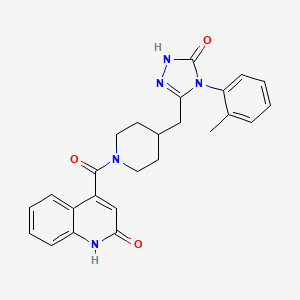
![N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)

